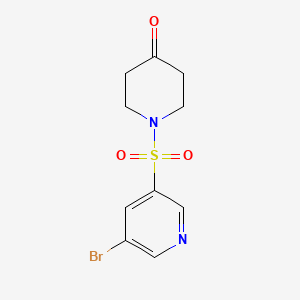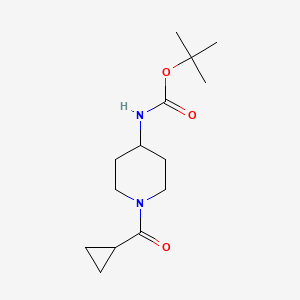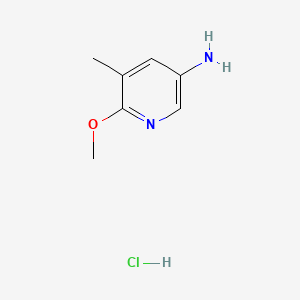
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C10H11BrN2O3S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromopyridine and sulfonyl group
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with piperidin-4-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromopyridine moiety may also interact with nucleic acids or other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(5-Chloropyridin-3-ylsulfonyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-one: Similar structure but with a fluorine atom instead of bromine.
1-(5-Methylpyridin-3-ylsulfonyl)piperidin-4-one: Similar structure but with a methyl group instead of bromine. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different substituents on the pyridine ring
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-5-10(7-12-6-8)17(15,16)13-3-1-9(14)2-4-13/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGQVUBQRHHADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














